1-Tert-butyl-3,3-diphenylaziridin-2-one
Description
1-Tert-butyl-3,3-diphenylaziridin-2-one is a strained three-membered lactam (cyclic amide) featuring a tert-butyl group and two phenyl substituents on the aziridinone ring. Aziridinones are known for their high reactivity due to ring strain, making them valuable intermediates in organic synthesis and pharmaceutical applications.
Properties
CAS No. |
18150-78-2 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-tert-butyl-3,3-diphenylaziridin-2-one |
InChI |
InChI=1S/C18H19NO/c1-17(2,3)19-16(20)18(19,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
OTHHOPORLWHLMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)N1C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
1-tert-Butyl-3,3-diphenylaziridin-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Utility: The target compound’s strained aziridinone ring makes it a candidate for ring-opening reactions to synthesize amines or heterocycles, though its diphenyl groups may slow reaction kinetics compared to less hindered analogs .
- Safety Data: Toxicological profiles for aziridinones remain understudied.
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